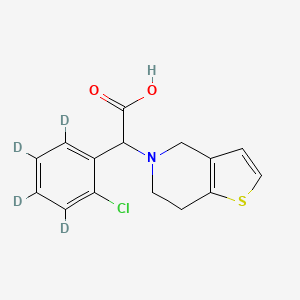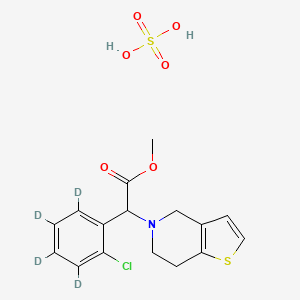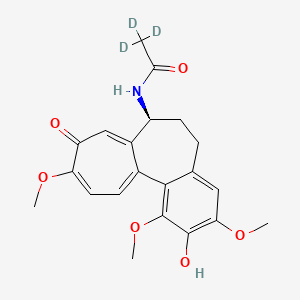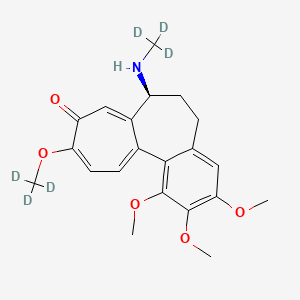
Desmethyl Mirtazapine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Mirtazapine-d4 is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker .
Synthesis Analysis
A new, rapid, and sensitive high-performance liquid chromatography method has been developed in human plasma for the determination of Mirtazapine and N-desmethylmirtazapine (NDM) that is an active metabolite .Molecular Structure Analysis
The molecular formula of Desmethyl Mirtazapine-d4 is C16H13N3D4 . It is closely related to mianserin .Chemical Reactions Analysis
A new, rapid, and sensitive high-performance liquid chromatography method has been developed for the quantification of mirtazapine (MRZ), a noradrenergic and specific serotonergic inhibitor antidepressant (NaSSA) and its two major metabolites N-desmethyl mirtazapine (NDM) and 8-hydroxymirtazapine (8-OHM) in human plasma .Physical And Chemical Properties Analysis
Desmethyl Mirtazapine-d4 has a molecular weight of 255.35 g/mol . The melting point is >195°C (dec.) .科学研究应用
Enantioselective Analysis in Therapeutic Drug Monitoring
Desmethyl mirtazapine is analyzed for its therapeutic drug monitoring in patients. An enantioselective high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the quantification of mirtazapine and its metabolites, including desmethyl mirtazapine. This method is particularly useful for understanding the concentration-effect relationships due to the different pharmacological properties of the enantiomers of mirtazapine and desmethyl mirtazapine (Meineke, Steinmetz, Kirchheiner, & Brockmöller, 2006).
Development of Analytical Methods for Mirtazapine and Metabolites
Advanced analytical methods have been developed for the quantification of mirtazapine and its metabolites, including desmethyl mirtazapine, in various biological matrices. These methods are essential for both clinical and forensic applications, providing specific and sensitive detection and quantification of these compounds (Papoutsis et al., 2012).
Pharmacokinetics and Drug Interaction Studies
Studies on the pharmacokinetics of mirtazapine and its metabolites, including desmethyl mirtazapine, help in understanding their absorption, distribution, metabolism, and excretion in humans and animals. These studies are crucial for determining the appropriate dosing regimens and identifying potential drug interactions (Giorgi & Yun, 2012).
Application in Positron Emission Tomography (PET) Neuroimaging
Research involving the use of radiolabelled mirtazapine, including its metabolites, for PET neuroimaging has been conducted. This aids in studying the regional brain kinetics and neuroreceptor interactions of mirtazapine and its metabolites, providing insights into their mechanisms of action in the brain (Marthi, Bender, Gjedde, & Smith, 2002).
Development of Novel Extraction Techniques
Innovative extraction techniques, such as ultrasonic-assisted magnetic dispersive solid-phase microextraction, have been developed for the determination of mirtazapine and its metabolites in human urine and water samples. This represents a significant advancement in the analytical methodologies for these compounds (Ghorbani et al., 2016).
安全和危害
未来方向
属性
CAS 编号 |
1188331-80-7 |
|---|---|
产品名称 |
Desmethyl Mirtazapine-d4 |
分子式 |
C16H13N3D4 |
分子量 |
255.36 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
61337-68-6 (unlabelled) |
标签 |
Mirtazapine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



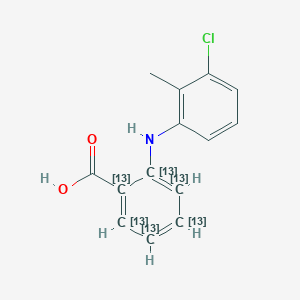
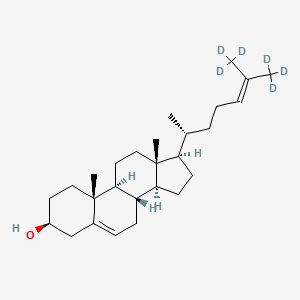

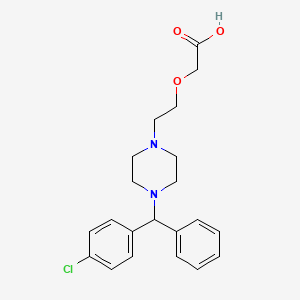
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
